molecular formula C26H24N2O6S B2453249 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 872196-56-0

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2453249
CAS RN: 872196-56-0
M. Wt: 492.55
InChI Key: NPBXOUJDEISQMZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Agents: The sulfonyl group in the compound suggests anti-inflammatory properties. Researchers are investigating its role in modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs.

Anticancer Agents: Quinoline derivatives have been explored as potential anticancer agents due to their ability to interfere with cellular processes. This compound’s unique structure may contribute to its cytotoxic effects against cancer cells.

Kinase Inhibitors: Given its structural resemblance to kinase inhibitors, this compound could be evaluated for its kinase-targeting activity. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits.

Organic Synthesis

The compound’s synthetic accessibility and functional groups make it valuable in organic synthesis:

Urea Linkage Formation: The amide and sulfonyl moieties allow for the formation of urea linkages. Researchers can exploit this property for constructing complex molecules or protecting/deprotecting amino groups during synthetic processes .

Chemical Reagents

The compound’s unique features make it a versatile reagent:

Isocyanate Chemistry: The isocyanate group (from the acetamide portion) enables chemoselective reactions. Researchers can use it for selective transformations in organic synthesis, such as amidation or carbamate formation .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-8-13-22-20(14-17)26(30)24(35(31,32)19-11-9-18(33-2)10-12-19)15-28(22)16-25(29)27-21-6-4-5-7-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXOUJDEISQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

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